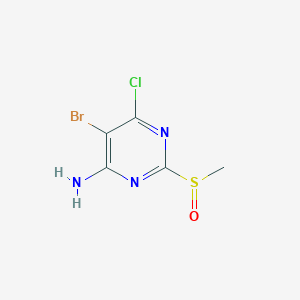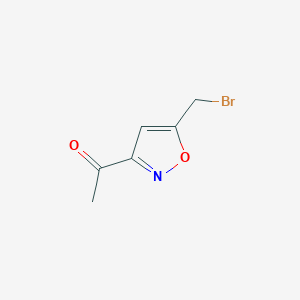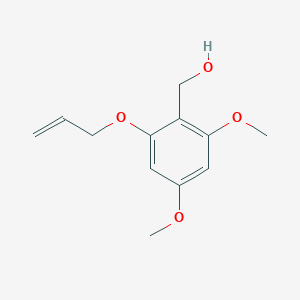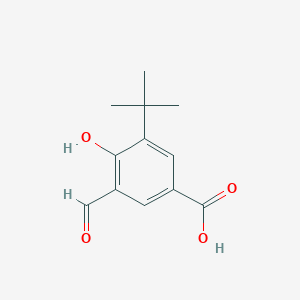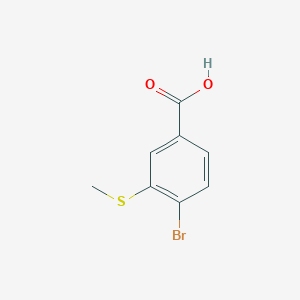![molecular formula C10H9BrN2O B1380992 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one CAS No. 1428799-32-9](/img/structure/B1380992.png)
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
Overview
Description
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. It is an organic compound with a wide range of applications in both scientific research and industrial fields. The compound has a molecular formula of C10H10BrN2O and a molecular weight of 234.1 g/mol. It is a yellowish-brown crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Cyclobutane Derivatives in Natural Products
Research on cyclobutane-containing compounds, including 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one, has highlighted their presence in a variety of natural products with diverse biological activities. These compounds have been identified in both terrestrial and marine species and are known for their antimicrobial, antibacterial, antitumor, among other activities. The structural diversity and the presence of cyclobutane rings contribute to the significant biological potential of these alkaloids, suggesting their importance in drug discovery and pharmaceutical applications (Sergeiko et al., 2008).
Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds like 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one are pivotal in medicinal chemistry due to their versatile applications. The pyrrolidine ring, a key feature in such molecules, is widely utilized in the synthesis of bioactive compounds aimed at treating human diseases. The sp3-hybridization of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to stereochemical diversity and enhancing three-dimensional coverage of molecules. This structural feature is crucial in designing new compounds with varied biological profiles, indicating the potential of such heterocyclic scaffolds in developing novel therapeutic agents (Li Petri et al., 2021).
Synthetic Applications and Chemical Reactivity
The synthetic versatility of compounds like 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one is evident in their use as intermediates for generating a wide array of heterocyclic structures. These compounds are integral in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial for the pharmaceutical industry due to their bioavailability and broad synthetic applications. The use of hybrid catalysts in synthesizing such scaffolds showcases the innovative approaches in chemical synthesis, highlighting the importance of cyclobutane-containing compounds in medicinal chemistry and drug development processes (Parmar et al., 2023).
properties
IUPAC Name |
5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclobutane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-6-4-7-8(12-5-6)13-9(14)10(7)2-1-3-10/h4-5H,1-3H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMJLCSFFQLWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(NC2=O)N=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)

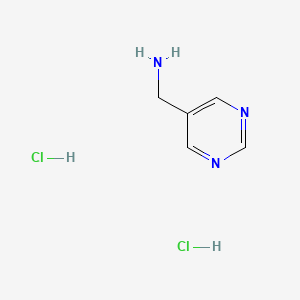
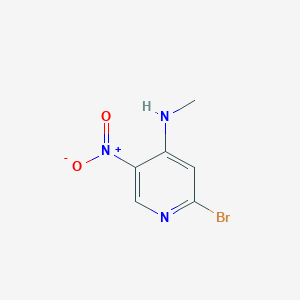
![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)
